molecular formula C18H26N4O3 B7349431 (3S)-3-ethyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one

(3S)-3-ethyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one

Cat. No. B7349431
M. Wt: 346.4 g/mol
InChI Key: ALQZUVWZEJVAKG-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-ethyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepines. It is a potent antagonist of the NMDA receptor and is used in scientific research for its various applications.

Mechanism of Action

(3S)-3-ethyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one acts as a competitive antagonist of the NMDA receptor. It binds to the receptor at the glycine-binding site and prevents the binding of glycine, which is required for the activation of the receptor. This results in the inhibition of the receptor and the suppression of synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to protect against oxidative stress. It has also been found to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using (3S)-3-ethyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one in lab experiments include its potent and selective antagonism of the NMDA receptor, its ability to reduce oxidative stress and inflammation, and its potential therapeutic applications in neurological disorders. However, its limitations include its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

The future directions for the use of (3S)-3-ethyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one in scientific research include its further study in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. It may also be used in the study of synaptic plasticity, learning, and memory, and in the development of new drugs that target the NMDA receptor.

Synthesis Methods

The synthesis of (3S)-3-ethyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one involves the reaction of 2-methyl-5-nitroimidazole and 2-chloro-5-nitropyridine with morpholine and ethylamine. The resulting intermediate is then treated with a reducing agent to yield the final product.

Scientific Research Applications

(3S)-3-ethyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one is widely used in scientific research for its various applications. It has been found to be a potent antagonist of the NMDA receptor, which is involved in synaptic plasticity, learning, and memory. It has also been used in the study of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

(3S)-3-ethyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-2-16-17(23)19-6-3-7-22(16)18(24)15-5-4-14(12-20-15)13-21-8-10-25-11-9-21/h4-5,12,16H,2-3,6-11,13H2,1H3,(H,19,23)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQZUVWZEJVAKG-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCCN1C(=O)C2=NC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)NCCCN1C(=O)C2=NC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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